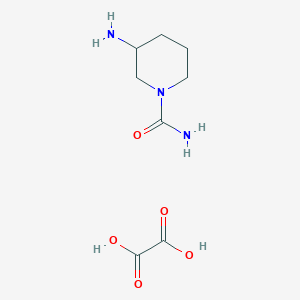

3-Aminopiperidine-1-carboxamide; oxalic acid

CAS No.: 1354953-69-7

Cat. No.: VC2560454

Molecular Formula: C8H15N3O5

Molecular Weight: 233.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1354953-69-7 |

|---|---|

| Molecular Formula | C8H15N3O5 |

| Molecular Weight | 233.22 g/mol |

| IUPAC Name | 3-aminopiperidine-1-carboxamide;oxalic acid |

| Standard InChI | InChI=1S/C6H13N3O.C2H2O4/c7-5-2-1-3-9(4-5)6(8)10;3-1(4)2(5)6/h5H,1-4,7H2,(H2,8,10);(H,3,4)(H,5,6) |

| Standard InChI Key | RFSMOJCAEVBESW-UHFFFAOYSA-N |

| SMILES | C1CC(CN(C1)C(=O)N)N.C(=O)(C(=O)O)O |

| Canonical SMILES | C1CC(CN(C1)C(=O)N)N.C(=O)(C(=O)O)O |

Introduction

Chemical Properties and Structure

Basic Identification and Properties

3-Aminopiperidine-1-carboxamide; oxalic acid is identified by its CAS number 1354953-69-7 and MDL number MFCD20731156. It exists as a powder at room temperature with molecular formula C8H15N3O5 and a molecular weight of 233.22 g/mol . The IUPAC name for this compound is 3-amino-1-piperidinecarboxamide oxalate, indicating its salt form with oxalic acid .

The structural composition of this compound includes a piperidine ring with an amino group at the 3-position and a carboxamide group attached to the nitrogen at position 1, forming an oxalate salt with oxalic acid. This combination creates a molecule with multiple functional groups that contribute to its chemical versatility.

Table 1: Basic Chemical Properties of 3-Aminopiperidine-1-carboxamide; oxalic acid

| Property | Value |

|---|---|

| CAS Number | 1354953-69-7 |

| Molecular Formula | C8H15N3O5 |

| Molecular Weight | 233.22 g/mol |

| MDL Number | MFCD20731156 |

| IUPAC Name | 3-amino-1-piperidinecarboxamide oxalate |

| Physical Form | Powder |

| Storage Temperature | Room Temperature |

Structural Characteristics

From a functional perspective, this compound can be classified simultaneously as:

-

An amine, due to the presence of the amino group at the 3-position of the piperidine ring

-

A carboxamide, resulting from the carboxamide functional group attached to the piperidine nitrogen

-

A dicarboxylic acid salt, contributed by the oxalic acid component

The InChI code for this compound is 1S/C6H13N3O.C2H2O4/c7-5-2-1-3-9(4-5)6(8)10;3-1(4)2(5)6/h5H,1-4,7H2,(H2,8,10);(H,3,4)(H,5,6), with an InChI key of RFSMOJCAEVBESW-UHFFFAOYSA-N . This standardized identifier enables precise identification in chemical databases and literature.

Synthesis Methods

General Synthetic Approaches

The synthesis of 3-aminopiperidine-1-carboxamide; oxalic acid typically involves multi-step chemical reactions starting from piperidine derivatives and appropriate reagents. These synthetic pathways must be carefully controlled to achieve the desired functional group arrangement and stereochemistry.

Chemical Reactions and Mechanisms

Reactivity Profile

The diverse functional groups present in 3-aminopiperidine-1-carboxamide; oxalic acid contribute to its rich reaction chemistry. The compound can participate in various chemical transformations, primarily driven by the reactivity of the amino group, carboxamide functionality, and the oxalic acid component.

Key reaction types include:

-

Oxidation reactions: The amino group can undergo oxidation to form various nitrogen-containing functional groups

-

Reduction reactions: The carboxamide group can be reduced to form corresponding amines

-

Substitution reactions: The amino group can participate in nucleophilic substitution reactions

-

Acid-base reactions: The compound can participate in protonation/deprotonation reactions due to the presence of both basic (amino) and acidic (carboxyl) groups

Mechanistic Considerations

The mechanism of action for 3-aminopiperidine-1-carboxamide; oxalic acid and its derivatives in biological systems likely involves interactions with specific enzymes or receptors. The presence of multiple functional groups allows for hydrogen bonding, ionic interactions, and possibly covalent bonding with biological targets.

In pharmaceutical applications, the compound may serve as a precursor for active pharmaceutical ingredients, where the piperidine ring and attached functional groups can be modified to optimize binding affinity, pharmacokinetics, and therapeutic effectiveness.

Applications in Pharmaceutical Research

Role as Building Block in Drug Synthesis

One of the primary applications of 3-aminopiperidine-1-carboxamide; oxalic acid is its use as a building block in the synthesis of pharmaceutical agents. The compound's multifunctional nature makes it valuable for creating more complex drug molecules, particularly those targeting neurological or cardiovascular conditions where piperidine-based structures are common.

The compound serves as a critical API (Active Pharmaceutical Ingredient) intermediate in the global pharmaceutical industry. Companies like MolCore specialize in its high-purity production specifically for this purpose .

Analytical Characterization

Identification Methods

The identification and characterization of 3-aminopiperidine-1-carboxamide; oxalic acid typically employ various analytical techniques, including:

-

Spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

-

Infrared (IR) spectroscopy to identify functional groups

-

Mass spectrometry for molecular weight confirmation

-

-

Chromatographic methods:

-

High-Performance Liquid Chromatography (HPLC) for purity assessment

-

Thin-Layer Chromatography (TLC) for reaction monitoring

-

-

Physical property measurements:

-

Melting point determination

-

Solubility profiling in various solvents

-

| Parameter | Method | Typical Specification |

|---|---|---|

| Appearance | Visual inspection | White to off-white powder |

| Purity | HPLC | ≥ 95% |

| Identity | IR, NMR, MS | Consistent with structure |

| Water content | Karl Fischer titration | As specified in certificate of analysis |

| Residual solvents | Gas chromatography | As per ICH guidelines |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume